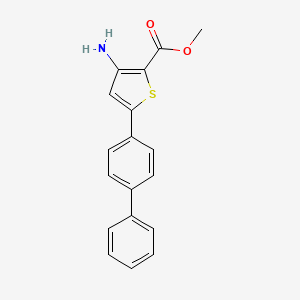

3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-21-18(20)17-15(19)11-16(22-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPQOCFURASLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester involves the reaction of 3-amino-thiophene with formyl chloride in the presence of a catalyst such as cuprous chloride . The reaction conditions, including temperature and reaction time, must be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

Antifungal Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antifungal properties. A study demonstrated that modifications to the thiophene ring can enhance antifungal activity against various pathogens, suggesting that 3-amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester could be explored as a lead compound for antifungal drug development .

Mechanism of Action

The mechanism by which these compounds exert their antifungal effects often involves the disruption of fungal cell wall synthesis or interference with cellular metabolism, leading to cell death .

Synthetic Applications

Synthesis of Functionalized Compounds

3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for creating complex organic molecules . This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Green Chemistry Approaches

Recent studies have focused on environmentally friendly methodologies for synthesizing thiophene derivatives, including this compound. These approaches often utilize mild conditions and avoid toxic reagents, aligning with the principles of green chemistry .

Material Science Applications

Potential in Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material can enhance the efficiency of electronic devices .

Polymer Composites

Incorporating 3-amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester into polymer matrices may improve mechanical properties and thermal stability, making it suitable for advanced materials used in various industrial applications .

Case Studies

Case Study 1: Antifungal Efficacy Testing

A series of experiments were conducted to evaluate the antifungal efficacy of this compound against Candida species. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of fungal growth, demonstrating its potential as an antifungal agent .

Case Study 2: Synthesis and Characterization

A research team successfully synthesized several derivatives of this compound through a series of chemical transformations. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological testing .

Mechanism of Action

The mechanism by which 3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Thiophene Ring

Ester Group Variations

- Methyl ester (target compound): Lower hydrolytic stability but higher metabolic resistance compared to ethyl esters (e.g., compounds in ) .

Physicochemical Properties

Crystallographic and Spectroscopic Data

- Crystal Packing : reports triclinic crystal systems (P-1 space group) for brominated thiophenes. The biphenyl group in the target compound may induce different packing motifs due to steric bulk .

- Spectroscopy: ¹H/¹³C-NMR and mass spectrometry (common in ) confirm substituent positions. The amino group in the target compound would show distinct NH₂ signals at ~5 ppm in ¹H-NMR .

Biological Activity

3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester (CAS Number: 91076-97-0) is a compound with a molecular formula of CHNOS and a molecular weight of 309.39 g/mol. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, supported by various studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 309.39 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 548.6 ± 50.0 °C at 760 mmHg |

Antimicrobial Activity

Research has indicated that compounds similar to 3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting a potential for this compound to possess similar activities.

The biological activity of thiophene derivatives often involves:

- Cell Membrane Disruption : Many compounds interact with the lipid bilayer, leading to increased permeability and subsequent cell lysis.

- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress can lead to cellular damage in microbial cells.

- Inhibition of Key Enzymes : Some derivatives inhibit enzymes crucial for cell wall synthesis, enhancing their antimicrobial efficacy.

Research Findings

- Antibacterial Properties : A study indicated that compounds with similar structures showed synergistic effects when combined with conventional antibiotics against resistant bacterial strains like Staphylococcus aureus and Escherichia coli .

- Antioxidant Activity : Research has suggested that some thiophene-based compounds exhibit antioxidant properties, which could play a role in their overall biological activity by protecting against oxidative damage in cells .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments have been conducted on related compounds, indicating potential selective toxicity towards cancer cell lines while sparing normal cells . This suggests that further exploration into the anticancer properties of 3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester could be beneficial.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:

The compound is typically synthesized via the Sandmeyer reaction , starting from a precursor such as 3-amino-4-cyano-5-substituted-thiophene-2-carboxylate. For example, bromination of 3-amino-4-cyano-5-ethoxycarbonylmethylsulfanyl-thiophene-2-carboxylic acid ethyl ester using HBr and CuBr in sulfuric acid yields brominated derivatives . Recrystallization in petroleum ether is often employed for purification, achieving ~50% yield. Alternative routes involve thiophene ring functionalization with biphenyl groups via Suzuki coupling or nucleophilic substitution, though specific protocols for the biphenyl-substituted variant require optimization of catalysts and solvents .

Key Reaction Conditions (Example):

| Reagent/Condition | Role | Reference |

|---|---|---|

| H₂SO₄ (70%) | Acid catalyst | |

| NaNO₂ | Diazotization agent | |

| CuBr | Bromination catalyst | |

| Petroleum ether | Recrystallization solvent |

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Yield optimization requires careful control of:

- Temperature : Diazotization at 0–5°C prevents premature decomposition .

- Catalyst stoichiometry : Excess CuBr (1.4 eq. relative to substrate) enhances bromination efficiency .

- Solvent system : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, but petroleum ether is preferred for recrystallization due to its low polarity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) can resolve byproducts, though X-ray-quality crystals may require slow evaporation techniques .

Contradictions in reported yields (e.g., 50% vs. higher values in similar syntheses) often stem from differences in workup protocols or starting material purity .

Basic: What spectroscopic methods are used for characterization?

Answer:

- NMR : ¹H/¹³C NMR identifies amino (–NH₂), ester (–COOCH₃), and biphenyl protons. Aromatic protons typically appear at δ 6.8–7.5 ppm, while methyl esters resonate at δ 3.7–3.9 ppm .

- IR : Stretching vibrations for –NH₂ (~3400 cm⁻¹), ester C=O (~1700 cm⁻¹), and thiophene C–S (~680 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves planar thiophene rings and intermolecular hydrogen bonds (e.g., S–H···O, 2.55 Å) critical for crystal packing .

Advanced: How can contradictions between computational and experimental spectral data be resolved?

Answer:

Discrepancies arise from:

- Solvent effects : Simulated spectra often assume gas-phase conditions, whereas experimental data (e.g., NMR) are solvent-dependent. Use polarizable continuum models (PCM) for DFT calculations to match experimental conditions .

- Tautomerism : The amino group may exhibit tautomeric shifts in solution. Variable-temperature NMR or 2D NOESY can confirm dynamic behavior .

- Crystal vs. solution structure : X-ray data (e.g., planar thiophene rings) may differ from solution conformers. Compare solid-state IR with solution-phase Raman spectra .

Basic: What are the key physical properties of this compound?

Answer:

| Property | Value | Reference |

|---|---|---|

| Melting point | 140–141°C | |

| Molecular weight | 267.73 g/mol | |

| Solubility | Low in H₂O; soluble in DCM, DMF | |

| Crystal system | Monoclinic (P2₁/c) |

Advanced: How does the crystal structure influence biological interactions?

Answer:

The planar thiophene ring and hydrogen-bonding network (e.g., S–H···O) enhance molecular rigidity, favoring π-π stacking with aromatic residues in enzyme active sites. This structural feature is critical in designing kinase inhibitors or GPCR modulators . Modifying the biphenyl group’s substitution pattern (e.g., chloro vs. methoxy) alters steric bulk and electronic effects, impacting binding affinity .

Advanced: What role does this compound play in heterocyclic chemistry?

Answer:

It serves as a versatile intermediate for synthesizing thienothienopyrimidines and fused heterocycles. For example:

- Condensation with hydrazines yields pyrazolo-thiophene hybrids .

- Suzuki coupling with boronic acids introduces diverse aryl/heteroaryl groups at the 5-position .

- The amino group facilitates post-functionalization (e.g., acylation, sulfonation) to enhance bioactivity .

Basic: How is purity assessed during synthesis?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve unreacted precursors.

- TLC : Rf values in ethyl acetate/hexane (1:3) indicate product migration .

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .

Advanced: What are the challenges in scaling up synthesis?

Answer:

- Exothermic reactions : Diazotization requires strict temperature control to avoid runaway reactions .

- Byproduct formation : Over-bromination or ester hydrolysis may occur; optimize HBr stoichiometry and avoid aqueous workup .

- Crystallization efficiency : Scalable recrystallization protocols (e.g., anti-solvent addition) improve yield without compromising purity .

Advanced: How can computational modeling guide derivative design?

Answer:

- Docking studies : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina. The biphenyl group’s orientation is critical for hydrophobic pocket interactions .

- QSAR models : Correlate electronic parameters (Hammett σ) of substituents with bioactivity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.